2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Description
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel series of compounds with structural similarities have been synthesized through various chemical reactions, demonstrating the potential for creating a diverse array of biologically active molecules. For instance, compounds synthesized from cyclisation of related chemical structures have shown potential antibacterial activity against various bacterial strains, indicating the importance of these compounds in developing new antimicrobials (Joshi, Mandhane, Chate, & Gill, 2011). Furthermore, derivatives of 3-heteroarylthioquinoline have been synthesized, showing significant in vitro activity against Mycobacterium tuberculosis, with some compounds displaying no toxic effects against mouse fibroblasts, highlighting their therapeutic potential (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Photophysical and Theoretical Studies
Photophysical properties of dihydroquinazolinone derivatives have been explored, revealing significant changes depending on solvent polarity. This indicates the high polar character of the excited state, crucial for applications in material sciences, especially in designing fluorescent materials and sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Biological Activities
A series of compounds including N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized, showing promising psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This demonstrates the potential of these compounds in drug development for treating various diseases (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-8-10-16(11-9-14)19-21-22-20(25-19)26-13-18(24)23-12-4-6-15-5-2-3-7-17(15)23/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHVNANWWLGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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